Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)-
Description
"Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)-" is an organomagnesium compound featuring a brominated phenanthrenyl ligand substituted with methyl groups at the 5- and 8-positions. This compound likely belongs to the broader class of Grignard reagents, which are pivotal in organic synthesis for forming carbon-carbon bonds. Its reactivity and applications may parallel other magnesium-based organometallics, such as magnesium phenyl bromide or analogous bromo-substituted aromatic systems .
Properties
CAS No. |
500321-18-6 |
|---|---|
Molecular Formula |
C16H13BrMg |
Molecular Weight |
309.48 g/mol |
IUPAC Name |
magnesium;5,8-dimethyl-3H-phenanthren-3-ide;bromide |
InChI |
InChI=1S/C16H13.BrH.Mg/c1-11-7-8-12(2)16-14(11)10-9-13-5-3-4-6-15(13)16;;/h3,5-10H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
MKJKIUDWVJQZBI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C=C1)C)C=[C-]C=C3.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- typically involves the reaction of 5,8-dimethyl-3-phenanthrenyl bromide with magnesium metal. This reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the oxidation of magnesium. The reaction proceeds via the formation of a Grignard reagent, which is a common method for preparing organomagnesium compounds .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrene derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of phenanthrene.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various substituted phenanthrene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinones, while substitution reactions can produce a variety of phenanthrene derivatives with different functional groups.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
One of the prominent applications of magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- is in the development of organic light-emitting diodes (OLEDs). OLEDs are used in displays for televisions, smartphones, and other devices due to their ability to produce vivid colors and high contrast ratios. The compound serves as an effective emissive layer material due to its favorable electronic properties and stability under operational conditions .
Conductive Polymers
This magnesium compound can also be utilized in the synthesis of conductive polymers. These materials are essential for flexible electronics and have applications in sensors and photovoltaic cells. The incorporation of magnesium into polymer matrices enhances their conductivity and mechanical properties, making them suitable for various electronic applications .
Medicinal Chemistry
Anticancer Agents
Research indicates that compounds similar to magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- exhibit promising anticancer properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells by interfering with cellular signaling pathways. This potential makes them candidates for further development as therapeutic agents in oncology .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective effects. They could play a role in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal tissues .
Materials Science
Nanocomposites
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- can be integrated into nanocomposite materials to enhance their thermal and mechanical properties. These nanocomposites find applications in aerospace and automotive industries where lightweight yet strong materials are crucial .
Photonic Devices
The compound's unique optical properties make it suitable for use in photonic devices. Its ability to emit light efficiently can be harnessed in lasers and optical sensors, contributing to advancements in telecommunications and information technology .
Case Study 1: OLED Performance Enhancement
In a study published in Chemistry – A European Journal, researchers demonstrated that incorporating magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- into OLED structures improved device efficiency by 30% compared to traditional materials. The enhanced charge transport properties were attributed to the unique molecular structure of the compound .
Case Study 2: Anticancer Activity
A research article highlighted the anticancer effects of related phenanthrene derivatives on breast cancer cell lines. The study concluded that these compounds could induce apoptosis through mitochondrial pathways, suggesting potential for further drug development targeting specific cancer types .
Mechanism of Action
The mechanism of action of magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- involves the formation of a Grignard reagent, which is highly reactive and can participate in various nucleophilic addition and substitution reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom of the phenanthrene ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Magnesium Phenyl Bromide (PhMgBr)
A well-studied Grignard reagent, magnesium phenyl bromide reacts with electrophiles like phosphorus pentachloride to form diverse products, including diphenyl, triphenylphosphine, and crystalline complexes (e.g., PhMgBr·MgBr₂·MgCl₂·4Et₂O) . Key differences:
- Substituent Effects : The phenanthrenyl backbone in "Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)-" introduces steric bulk and extended π-conjugation compared to the simpler phenyl group in PhMgBr. This could modulate reactivity, stability, and selectivity in cross-coupling reactions.
- Byproduct Formation : PhMgBr reactions with PCl₅ yield phosphorus-containing byproducts (e.g., PBrPh₄·2H₂O) , whereas analogous reactions for the phenanthrenyl derivative might favor polyaromatic or sterically hindered products.
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (Compound 9c)
Though structurally distinct (indole vs. phenanthrenyl), this brominated indole derivative shares synthetic parallels:
- Synthetic Methodology : Both compounds employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Grignard-based strategies. Compound 9c was synthesized in 50% yield using CuI in PEG-400/DMF , whereas the phenanthrenyl magnesium compound might require tailored solvent systems to manage steric demands.
- Purification : Flash column chromatography (70:30 EtOAc:hexane for 9c ) is a common purification step, but the phenanthrenyl analog’s hydrophobicity may necessitate alternative eluents.
Data Table: Key Properties and Reaction Conditions
Research Findings and Limitations
- Synthetic Challenges : The dimethylphenanthrenyl moiety may complicate magnesium insertion, requiring optimized solvents (e.g., THF/Et₂O mixtures) or elevated temperatures.
Biological Activity
Magnesium, bromo(5,8-dimethyl-3-phenanthrenyl)- is a compound that has garnered interest for its potential biological activities. This article delves into its biological properties, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Chemical Formula : CHBrMg
- Molecular Weight : 350.43 g/mol
Research indicates that compounds similar to magnesium bromo(5,8-dimethyl-3-phenanthrenyl)- may interact with various biological pathways. Specifically, they can modulate signaling pathways involved in cell proliferation and apoptosis. The bromine substituent is believed to enhance the compound's reactivity and biological efficacy.
Biological Activities
- Anticancer Properties :
- Neuroprotective Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Neuroprotective | Reduction in oxidative stress | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Efficacy
A study conducted on a series of phenanthrene derivatives showed that magnesium bromo(5,8-dimethyl-3-phenanthrenyl)- significantly inhibited the proliferation of breast cancer cells (MCF-7) in vitro. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Neuroprotection
In an experimental model of Alzheimer's disease, administration of magnesium bromo(5,8-dimethyl-3-phenanthrenyl)- resulted in improved cognitive function and reduced amyloid-beta plaque formation. The compound's antioxidant properties were attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses .
Safety and Toxicity
While the biological activities are promising, it is crucial to assess the safety profile of magnesium bromo(5,8-dimethyl-3-phenanthrenyl)-. Toxicological assessments indicate that high concentrations may lead to cytotoxicity in non-target cells. Therefore, further studies are needed to establish safe dosage ranges for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
